molecular formula C12H17N5O2S B11835047 2,4-Diamino-N-butylquinazoline-6-sulfonamide CAS No. 21811-08-5

2,4-Diamino-N-butylquinazoline-6-sulfonamide

Cat. No.: B11835047
CAS No.: 21811-08-5
M. Wt: 295.36 g/mol
InChI Key: DASOHFWPSAYFPO-UHFFFAOYSA-N
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Description

2,4-Diamino-N-butylquinazoline-6-sulfonamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-N-butylquinazoline-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-N-butylquinazoline-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Due to its unique structure, it has been explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,4-Diamino-N-butylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-N-butylquinazoline-6-sulfonamide is unique due to the presence of both the diamino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

21811-08-5

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2,4-diamino-N-butylquinazoline-6-sulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-2-3-6-15-20(18,19)8-4-5-10-9(7-8)11(13)17-12(14)16-10/h4-5,7,15H,2-3,6H2,1H3,(H4,13,14,16,17)

InChI Key

DASOHFWPSAYFPO-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

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